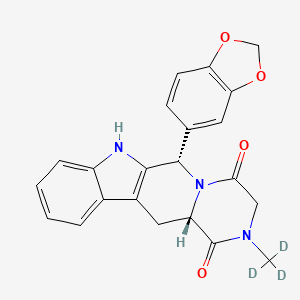

ent-Tadalafil-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H19N3O4 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1/i1D3 |

InChI Key |

WOXKDUGGOYFFRN-DBSXGILSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Origin of Product |

United States |

Foundational & Exploratory

ent-Tadalafil-d3 CAS number and properties

An In-Depth Technical Guide to ent-Tadalafil-d3 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated (6S,12aS) enantiomer of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). While Tadalafil, the (6R,12aR) enantiomer, is an active pharmaceutical ingredient used to treat erectile dysfunction and pulmonary arterial hypertension, its enantiomer, ent-Tadalafil, is considered inactive.[1] The "-d3" designation indicates that three hydrogen atoms on the N-methyl group of the piperazinedione ring have been replaced with deuterium atoms.[1] This stable isotope labeling makes this compound an ideal internal standard for pharmacokinetic and metabolic studies involving Tadalafil. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification of the active drug in biological matrices.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in analytical method development.

| Property | Value | Reference |

| CAS Number | 1329568-92-4 | [1] |

| Chemical Name | (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1] |

| Synonyms | L-Tadalafil-d3 | [1] |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄ | [1] |

| Molecular Weight | 392.42 g/mol | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 271-273°C | [1] |

| Solubility | Chloroform | [1] |

| Stereochemistry | (6S, 12aS) enantiomer | [1] |

Synthesis and Stereochemistry

The synthesis of this compound requires precise stereochemical control to yield the desired (6S,12aS) configuration.

The core tetracyclic structure is typically constructed via an enantioselective Pictet-Spengler reaction.[1] A key distinction in the synthesis of ent-Tadalafil versus Tadalafil is the choice of the chiral starting material. The synthesis of ent-Tadalafil begins with L-tryptophan methyl ester, whereas Tadalafil synthesis starts with D-tryptophan methyl ester.[1] This initial chirality dictates the final absolute configuration of the product. The Pictet-Spengler reaction involves the condensation of the L-tryptophan derivative with piperonal to form the critical tetrahydro-β-carboline skeleton.[1]

The introduction of the three deuterium atoms is achieved in the final stages of the synthesis. This involves using a deuterated alkylating agent, such as trideuteromethyl iodide (CD₃I), during the formation of the piperazinedione ring to install the trideuteromethyl group on the piperazine nitrogen.[1]

Synthetic Overview for this compound

Biological Activity and Mechanism of Action of Tadalafil

While ent-Tadalafil is considered the inactive enantiomer, understanding the mechanism of the active (6R,12aR)-Tadalafil is crucial for contextualizing the research applications of its deuterated counterpart. Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[2][3][4]

In physiological processes requiring smooth muscle relaxation, such as penile erection or vasodilation in the pulmonary arteries, nitric oxide (NO) is released.[4] NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP.[3] Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation.[2] By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby enhancing the NO-mediated signaling pathway, prolonging smooth muscle relaxation and increasing blood flow.[2][4]

Tadalafil/PDE5 Signaling Pathway

Research has also indicated that Tadalafil may offer cellular protection through other pathways, such as the STAT3/PKG-I signaling pathway, particularly in the context of hypoxia/reoxygenation injury.[5]

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods. Below are representative protocols for its use.

Quantification of Tadalafil in Plasma by LC-MS/MS

This protocol describes a method for the accurate quantification of Tadalafil in human plasma using this compound as an internal standard (IS).

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of internal standard working solution (e.g., 100 ng/mL this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions:

-

HPLC System: Agilent 1200 Series or equivalent.

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions:

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Tadalafil/ent-Tadalafil-d3) against the concentration of the calibration standards.

-

Determine the concentration of Tadalafil in unknown samples by interpolation from the calibration curve using a weighted (1/x²) linear regression.

Bioanalytical Workflow using this compound

Chiral Separation of Tadalafil Enantiomers by HPLC

This protocol outlines a method to separate Tadalafil from its enantiomer, ent-Tadalafil, to ensure enantiomeric purity.

Methodology:

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase) to a concentration of approximately 1 mg/mL.

-

-

Chiral HPLC Conditions:

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: Polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 285 nm.

-

Column Temperature: 25°C.

-

Data Analysis:

-

The two enantiomers, (6R,12aR)-Tadalafil and (6S,12aS)-ent-Tadalafil, will be resolved as two separate peaks.

-

Enantiomeric purity can be calculated based on the relative peak areas.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its synthesis from L-tryptophan ensures the correct stereochemistry, and the stable isotope label provides the necessary mass shift for use as an ideal internal standard. The protocols and data presented in this guide offer a robust framework for the utilization of this compound in the precise and accurate quantification of Tadalafil in various research and development settings.

References

- 1. This compound | 1329568-92-4 | Benchchem [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 4. Tadalafil - Wikipedia [en.wikipedia.org]

- 5. Tadalafil, a Phosphodiesterase Inhibitor Protects Stem Cells over Longer Period Against Hypoxia/Reoxygenation Injury Through STAT3/PKG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Landscape of Tadalafil: A Technical Deep Dive into ent-Tadalafil-d3 and (6R,12aR)-Tadalafil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the stereochemistry of Tadalafil, focusing on the relationship between the active pharmaceutical ingredient, (6R,12aR)-Tadalafil, and its enantiomer, ent-Tadalafil, presented here as its deuterated analog, ent-Tadalafil-d3. This document outlines the critical impact of stereoisomerism on biological activity, details relevant experimental protocols for chiral separation and synthesis, and visualizes key molecular and systemic interactions.

Introduction to Tadalafil Stereochemistry

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), possesses two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The clinically approved and biologically active form is the (6R,12aR)-diastereomer.[1] Its enantiomer, (6S,12aS)-Tadalafil, is referred to as ent-Tadalafil. The deuterated version, this compound, is a stable, isotopically labeled compound valuable as an internal standard for the precise quantification of ent-Tadalafil in analytical studies. The other two stereoisomers, (6R,12aS) and (6S,12aR), are diastereomers of Tadalafil. The precise spatial arrangement of substituents at the chiral centers is paramount for the molecule's interaction with the PDE5 active site and, consequently, its therapeutic efficacy.

Comparative Analysis of Stereoisomers

The stereochemical configuration of Tadalafil isomers has a profound impact on their biological activity, primarily their ability to inhibit PDE5. While (6R,12aR)-Tadalafil is a potent inhibitor, its stereoisomers exhibit significantly reduced activity.

Table 1: Quantitative Comparison of Tadalafil Stereoisomer Activity

| Compound | Stereochemistry | PDE5 Inhibition (IC50) | Notes |

| Tadalafil | (6R,12aR) | 1.8 nM[2], 5.77 nM[3] | Active Pharmaceutical Ingredient |

| ent-Tadalafil | (6S,12aS) | Data not available | Enantiomer of Tadalafil |

| cis-Tadalafil | Not specified, likely a mixture or one of the cis isomers | 0.09 µM[2] | Diastereomer of Tadalafil |

| epi-Tadalafil | (6R,12aS) | ~100-fold lower binding potency than (6R,12aR)-Tadalafil[3] | Diastereomer of Tadalafil |

Experimental Protocols

Chiral Separation of Tadalafil Stereoisomers

A robust method for the separation and quantification of Tadalafil stereoisomers is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common approach.

Protocol: Chiral HPLC Separation

-

Column: Chiralpak AD[4]

-

Mobile Phase: A mixture of hexane and isopropyl alcohol (1:1, v/v) is a commonly used mobile phase.[4]

-

Detection: UV detection at 220 nm.[4]

-

Procedure:

-

Prepare a standard solution containing all four stereoisomers of Tadalafil.

-

Inject the standard solution into the HPLC system.

-

Elute the isomers using the specified mobile phase. The different interactions of the stereoisomers with the chiral stationary phase will result in different retention times, allowing for their separation and quantification.

-

Baseline separation of all four isomers can be achieved within 30 minutes.[4]

-

Stereoselective Synthesis of (6R,12aR)-Tadalafil

The synthesis of the desired (6R,12aR) stereoisomer of Tadalafil in high purity is a key challenge. The Pictet-Spengler reaction is a cornerstone of this synthesis.[1]

Protocol: Pictet-Spengler Reaction for Tadalafil Synthesis

-

Reactants: D-tryptophan methyl ester and piperonal.[1]

-

Reaction Type: Condensation followed by ring closure.[5]

-

Procedure:

-

The reaction involves the condensation of D-tryptophan methyl ester with piperonal to form an iminium ion.[5]

-

This is followed by an intramolecular electrophilic substitution on the indole ring, leading to the formation of the tetrahydro-β-carboline core of Tadalafil.[5]

-

Subsequent steps involve chloroacetylation and cyclization with methylamine to complete the synthesis of the Tadalafil molecule.[1]

-

Careful control of reaction conditions is necessary to achieve high diastereoselectivity for the desired cis-(6R,12aR) isomer.

-

Visualizations of Key Concepts

Stereochemical Relationships

The following diagram illustrates the relationship between the four stereoisomers of Tadalafil.

Caption: Relationships between Tadalafil stereoisomers.

Experimental Workflow for Chiral Purity Analysis

This diagram outlines a typical workflow for determining the enantiomeric and diastereomeric purity of a Tadalafil sample.

References

An In-depth Technical Guide to L-Tadalafil-d3: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of L-Tadalafil-d3, a deuterated isotopologue of Tadalafil. L-Tadalafil-d3 serves as an essential internal standard for the precise quantification of Tadalafil in biological matrices during pharmacokinetic studies and bioequivalence trials.[1][][3] This document outlines its core characteristics, mechanism of action, and detailed experimental protocols relevant to its application in research and development.

Core Physical and Chemical Properties

L-Tadalafil-d3, also known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a stable isotope-labeled version of Tadalafil.[1][4] The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.[3][5]

Quantitative Data Summary

The key physical and chemical properties of L-Tadalafil-d3 are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 960226-55-5[1][][3][4][6] |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄[1][][3][4] |

| Molecular Weight | 392.42 g/mol [][3][4][6] |

| Accurate Mass | 392.1564 Da[6][7] |

| Appearance | White to Off-white Solid[][] |

| Melting Point | >275°C (with decomposition)[][] |

| Boiling Point | 679.1 ± 55.0 °C at 760 mmHg (Predicted)[] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Chloroform.[1][][] |

| Purity | ≥95% (HPLC); ≥95% atom D[][6][] |

| Storage Temperature | -20°C[][6][] |

Mechanism of Action: PDE5 Inhibition

The mechanism of action for L-Tadalafil-d3 is identical to that of unlabeled Tadalafil. Tadalafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[9][10][11] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[9][10]

During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylate cyclase.[10] This activation leads to an increased synthesis of cGMP from guanosine triphosphate (GTP).[10] The accumulation of cGMP results in the relaxation of smooth muscle and increased blood flow, facilitating penile erection.[9][10] By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[10][12][13]

References

- 1. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tadalafil-d3 | CAS 960226-55-5 | LGC Standards [lgcstandards.com]

- 7. Tadalafil-d3 | CAS 960226-55-5 | LGC Standards [lgcstandards.com]

- 9. Tadalafil - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 11. biocompare.com [biocompare.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

Technical Guide on the Solubility of ent-Tadalafil-d3 in Organic Solvents

Introduction to Solubility in Drug Research

The solubility of an active pharmaceutical ingredient (API) and its analogues is a critical physicochemical property that influences its behavior in both in vitro and in vivo systems. For researchers and drug development professionals, understanding the solubility of a compound like ent-Tadalafil-d3, a deuterated enantiomer of Tadalafil, is essential for a variety of applications, including:

-

Analytical Method Development: Ensuring the compound is fully dissolved in the chosen solvent is crucial for accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

In Vitro Assay Design: The concentration of a compound in a biological assay medium is limited by its solubility, which can impact the interpretation of experimental results.

-

Formulation Studies: For preclinical studies, understanding solubility helps in the selection of appropriate vehicles for administration.

This guide provides a summary of the solubility of Tadalafil in common organic solvents and details a standard protocol for its experimental determination.

Quantitative Solubility Data

The following table summarizes the available solubility data for Tadalafil in various organic solvents. This data serves as a strong proxy for the expected solubility of this compound.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~20 | Not Specified |

| Dimethylformamide (DMF) | ~25 | Not Specified |

| Chloroform | Soluble | Not Specified |

| Ethanol | Slightly Soluble | Not Specified |

| Methanol | Slightly Soluble | Not Specified |

| Acetone | Slightly Soluble | Not Specified |

| Water | ~0.002 | 25 |

Note: The terms "Soluble" and "Slightly Soluble" are qualitative descriptors from various sources. The quantitative data for DMSO and DMF is from Cayman Chemical product information.[1][2] The water solubility is reported in a US Patent.[3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment:

-

This compound (or Tadalafil) solid

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[5]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] The time required may be longer for poorly soluble compounds.[5]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Visualizing the Workflow and Molecular Relationships

To further clarify the experimental process and the relationship of this compound to its parent compound, the following diagrams are provided.

References

ent-Tadalafil-d3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical applications of ent-Tadalafil-d3, the deuterated enantiomer of Tadalafil. This document is intended to serve as a core resource for researchers and professionals engaged in drug development, pharmacokinetic studies, and bioanalytical method development.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. This data is critical for accurate quantification and characterization in experimental settings.

| Property | Value |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄ |

| Molecular Weight | 392.42 g/mol |

| Synonyms | (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, L-Tadalafil-d3 |

| CAS Number | 1329568-92-4 |

Analytical Application: Pharmacokinetic Studies

This compound is primarily utilized as an internal standard in the quantification of Tadalafil and its enantiomers in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope-labeled nature ensures that it co-elutes with the analyte of interest and experiences similar ionization and fragmentation patterns, thereby correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Tadalafil in Human Plasma via LC-MS/MS

The following protocol outlines a typical method for the determination of Tadalafil in human plasma, employing its deuterated analogue as an internal standard.

1. Sample Preparation:

-

To 200 µL of human plasma, add 25 µL of a working solution of this compound (internal standard).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water with an additive such as 0.1% formic acid or 10 mM ammonium acetate. A typical isocratic condition is 10 mM ammonium acetate in water and acetonitrile (10:90, v/v).[1] |

| Flow Rate | 0.7 mL/min |

| Column Temp. | 30°C[1] |

| Injection Vol. | 5 µL |

3. Mass Spectrometry Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | * Tadalafil: Precursor ion (m/z) → Product ion (m/z). A common transition is 390.4 → 268.3.[2] * This compound (Internal Standard): Precursor ion (m/z) → Product ion (m/z). A corresponding transition would be approximately 393.4 → 271.2, accounting for the three deuterium atoms. |

| Collision Energy | Optimized for the specific instrument and analyte. |

| Source Temperature | Typically between 400-500°C. |

Mechanism of Action: Tadalafil Signaling Pathway

Tadalafil, the non-deuterated parent compound of this compound, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[3] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE5, Tadalafil leads to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.[3] This mechanism is central to its therapeutic effects in conditions such as erectile dysfunction and pulmonary arterial hypertension.

Logical Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method using this compound as an internal standard follows a structured, multi-step process. This workflow ensures the final method is accurate, precise, and reliable for its intended application.

References

An In-Depth Technical Guide to Tadalafil and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, and its stereoisomers. Tadalafil is the active pharmaceutical ingredient in Cialis®, used for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). The pharmacological activity of Tadalafil is primarily attributed to its (6R,12aR)-enantiomer. This document delves into the chemical synthesis, mechanism of action, signaling pathways, and the differential pharmacological activities of its enantiomers and diastereomers. Detailed experimental protocols for synthesis, chiral separation, and activity assessment are provided, supplemented with structured data tables and diagrams to facilitate understanding and further research.

Introduction to Tadalafil

Tadalafil is a pyrazinopyridoindole derivative with the chemical name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. It possesses two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The therapeutic efficacy of Tadalafil is almost exclusively due to the (6R,12aR) enantiomer, which exhibits high potency and selectivity for PDE5.

Mechanism of Action and Signaling Pathway

Tadalafil's primary mechanism of action is the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP.[3] The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium levels and cause smooth muscle relaxation, leading to increased blood flow and penile erection.[4] By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby potentiating its vasodilatory effects.[2]

References

A Technical Guide to the Biological Inactivity of the (6S,12aS)-Tadalafil Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is clinically used for the treatment of erectile dysfunction and pulmonary arterial hypertension. As a molecule with two chiral centers, tadalafil exists as four stereoisomers. The therapeutic efficacy of tadalafil is solely attributed to the (6R,12aR)-isomer. This technical guide provides an in-depth analysis of the biological inactivity of its enantiomer, the (6S,12aS)-isomer, also known as ent-Tadalafil. This document will detail the stereochemistry of tadalafil, present comparative quantitative data on the PDE5 inhibitory activity of the isomers, and provide comprehensive experimental protocols for their separation and biological evaluation.

Introduction: The Stereochemical Landscape of Tadalafil

Tadalafil possesses two stereogenic centers at the 6 and 12a positions of its hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core. This results in the existence of four distinct stereoisomers:

-

(6R,12aR)-Tadalafil: The active pharmaceutical ingredient.

-

(6S,12aS)-Tadalafil: The enantiomer of the active ingredient, also referred to as ent-Tadalafil.

-

(6R,12aS)-Tadalafil: A diastereomer.

-

(6S,12aR)-Tadalafil: A diastereomer.

The specific three-dimensional arrangement of the atoms in these isomers is critical for their interaction with the active site of the PDE5 enzyme. The (6R,12aR) configuration allows for optimal binding and inhibition, while deviations from this specific stereochemistry, as seen in the (6S,12aS)-isomer, lead to a dramatic loss of biological activity.

Quantitative Analysis of PDE5 Inhibition

The biological activity of tadalafil and its isomers is primarily determined by their ability to inhibit the PDE5 enzyme, which is responsible for the degradation of cyclic guanosome monophosphate (cGMP). A higher inhibitory activity is indicated by a lower IC50 value.

| Isomer | Stereochemistry | PDE5 Inhibitory Activity (IC50) | Biological Activity |

| Tadalafil | (6R,12aR) | ~1.8 - 5 nM | Active |

| ent-Tadalafil | (6S,12aS) | Inactive up to 10 µM | Inactive |

Table 1: Comparative PDE5 Inhibitory Activity of Tadalafil and its (6S,12aS) Isomer.

As evidenced by the data, the (6S,12aS)-isomer is essentially inactive as a PDE5 inhibitor, with no significant activity observed at concentrations up to 10,000 nM (10 µM). In stark contrast, the (6R,12aR)-isomer is a potent inhibitor with an IC50 value in the low nanomolar range. This vast difference in potency underscores the critical importance of stereochemistry in the pharmacological action of tadalafil.

Experimental Protocols

Chiral Separation of Tadalafil Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the analytical separation of the four stereoisomers of tadalafil.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiralpak AD column (or equivalent amylose-based chiral stationary phase).

-

Mobile Phase: Hexane and Isopropyl Alcohol (IPA) in a 1:1 (v/v) ratio.

-

Tadalafil isomer standards.

-

Sample solvent: Mobile phase or a suitable solvent in which all isomers are soluble.

Procedure:

-

System Preparation: Equilibrate the Chiralpak AD column with the mobile phase at a flow rate of 0.75 mL/min until a stable baseline is achieved.

-

Sample Preparation:

-

Prepare a stock solution of the tadalafil isomer mixture in the sample solvent.

-

Further dilute the stock solution to a suitable concentration for UV detection.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Chiralpak AD

-

Mobile Phase: Hexane:Isopropanol (1:1, v/v)

-

Flow Rate: 0.75 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

-

Data Analysis: Identify the peaks corresponding to each isomer based on their retention times, as determined by injecting individual standards. Quantify the isomers by integrating the peak areas.

Determination of PDE5 Inhibitory Activity using the Transcreener® AMP²/GMP² FP Assay

This protocol describes a fluorescence polarization (FP)-based immunoassay to quantify the inhibitory effect of tadalafil isomers on PDE5 activity. The assay measures the amount of GMP produced by the hydrolysis of cGMP by PDE5.

Materials:

-

Transcreener® AMP²/GMP² FP Assay Kit (containing AMP/GMP Antibody, AMP/GMP Red Tracer, and Stop & Detect Buffer).

-

Recombinant human PDE5 enzyme.

-

cGMP (substrate).

-

Tadalafil isomers (test compounds).

-

Assay plates (e.g., 384-well, black, low-volume).

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare the PDE5 enzyme solution in an appropriate assay buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).

-

Prepare serial dilutions of the tadalafil isomers in the assay buffer.

-

Prepare the cGMP substrate solution in the assay buffer.

-

Prepare the Transcreener® detection mix according to the kit manual.

-

-

Assay Protocol:

-

Add the tadalafil isomer dilutions to the assay plate wells.

-

Add the PDE5 enzyme to all wells except the "no enzyme" control.

-

Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the Transcreener® Stop & Detect Buffer containing the AMP/GMP antibody and tracer.

-

Incubate the plate for 60-90 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of the tadalafil isomers relative to the "no inhibitor" control.

-

Determine the IC50 value for each isomer by fitting the dose-response data to a suitable model.

-

Visualizations

Signaling Pathway of PDE5 Inhibition

Caption: cGMP signaling pathway and the inhibitory action of Tadalafil isomers on PDE5.

Experimental Workflow for Chiral Separation of Tadalafil Isomers

Caption: Workflow for the chiral separation of Tadalafil isomers using HPLC.

Experimental Workflow for PDE5 Inhibition Assay

Caption: Workflow for the Transcreener® PDE5 inhibition assay.

Conclusion

The biological activity of tadalafil is exquisitely dependent on its stereochemistry. The (6R,12aR)-isomer is a highly potent inhibitor of PDE5, while its enantiomer, the (6S,12aS)-isomer, is devoid of any significant inhibitory activity at physiologically relevant concentrations. This stark difference highlights the importance of stereoselective synthesis and chiral purity in the development and manufacturing of tadalafil as a therapeutic agent. The experimental protocols provided in this guide offer robust methods for the separation and biological evaluation of tadalafil stereoisomers, which are essential for quality control and further research in the field of PDE5 inhibitors.

The Pictet-Spengler Reaction: A Cornerstone in the Asymmetric Synthesis of ent-Tadalafil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction, a classic acid-catalyzed cyclization, plays a pivotal role in the stereoselective synthesis of the tetracyclic core of numerous biologically active compounds, including the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This guide delves into the critical application of this reaction in the synthesis of ent-Tadalafil, the enantiomer of the commercial drug, highlighting the mechanistic nuances, experimental considerations, and the path to achieving high diastereoselectivity. The synthesis of ent-Tadalafil necessitates the use of L-tryptophan as the chiral starting material, in contrast to the D-tryptophan used for Tadalafil.

The Pictet-Spengler Reaction in the Synthesis of the Tetrahydro-β-carboline Core

The key strategic bond formation in the synthesis of ent-Tadalafil is the construction of the 1,2,3,4-tetrahydro-β-carboline ring system. This is efficiently achieved through a Pictet-Spengler reaction between L-tryptophan methyl ester and piperonal (3,4-methylenedioxybenzaldehyde). This acid-catalyzed condensation and subsequent intramolecular electrophilic substitution on the indole ring establishes the crucial C1 and C3 stereocenters of the β-carboline core.

The reaction proceeds through the initial formation of a Schiff base between the amino group of L-tryptophan methyl ester and the aldehyde group of piperonal. Under acidic conditions, this imine is protonated to form an electrophilic iminium ion. The electron-rich indole nucleus then acts as a nucleophile, attacking the iminium ion to forge the new carbon-carbon bond and close the six-membered ring, yielding the tetrahydro-β-carboline skeleton.

Diastereoselectivity: The Critical Challenge

A significant challenge in the Pictet-Spengler reaction for Tadalafil and ent-Tadalafil synthesis is controlling the stereochemistry at the newly formed C1 and C3 centers. The reaction can lead to both cis and trans diastereomers. For the synthesis of ent-Tadalafil, the desired intermediate is the (1S, 3S)-cis diastereomer.

The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, including the choice of acid catalyst, solvent, and temperature. Generally, kinetically controlled conditions (lower temperatures and specific acid catalysts) favor the formation of the cis product.[1] Conversely, thermodynamically controlled conditions (higher temperatures, prolonged reaction times) can lead to epimerization at the C1 position, resulting in the more stable trans diastereomer.[2]

Quantitative Data on Diastereoselectivity

The following table summarizes the reported diastereoselectivity for the Pictet-Spengler reaction between tryptophan methyl esters and piperonal under various conditions.

| Starting Material | Acid Catalyst | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) | Reference |

| D-Tryptophan Methyl Ester HCl | - | Nitromethane | Reflux | 99:1 | 94 | [3] |

| D-Tryptophan Methyl Ester HCl | - | Acetonitrile | Reflux | 99:1 | 91 | [3] |

| D-Tryptophan Methyl Ester | Trifluoroacetic Acid | Dichloromethane | 0 to 25 | 3:2 | - | [4] |

| L-Tryptophan Methyl Ester | Trifluoroacetic Acid | - | "Kinetic Control" | Predominantly cis | 52-73 | [2] |

| L-Tryptophan Propargyl Ester | Trifluoroacetic Acid | - | "Kinetic Control" | Pure cis | 52-73 | [2] |

| L-Tryptophan Hydrazide | Trifluoroacetic Acid | - | "Kinetic Control" | 2:1 | 65-85 | [2] |

Experimental Protocols

Synthesis of (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester

This protocol describes a general procedure for the Pictet-Spengler reaction to obtain the key cis-tetrahydro-β-carboline intermediate for ent-Tadalafil synthesis.

Materials:

-

L-Tryptophan methyl ester hydrochloride

-

Piperonal

-

Isopropanol or Nitromethane

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-tryptophan methyl ester hydrochloride (1 equivalent) and piperonal (1.0 to 1.2 equivalents) in isopropanol or nitromethane.

-

Heat the reaction mixture to reflux and maintain stirring for 9-10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the filter cake with the solvent used for the reaction and dry to obtain the desired pale yellow cis-tetrahydro-β-carboline intermediate.

Note: The use of isopropanol or nitromethane as the solvent has been shown to favor the formation of the cis-isomer.

Visualizations

Mechanism of the Pictet-Spengler Reaction

Caption: Mechanism of the Pictet-Spengler Reaction.

Synthetic Workflow for ent-Tadalafil

Caption: Synthetic Workflow for ent-Tadalafil.

Conclusion

The Pictet-Spengler reaction is an indispensable tool in the asymmetric synthesis of ent-Tadalafil. Through careful control of reaction conditions, particularly the choice of solvent and acid catalyst, high diastereoselectivity for the desired (1S, 3S)-cis intermediate can be achieved. This foundational reaction enables the efficient construction of the complex tetracyclic core, paving the way for the subsequent elaboration to the final active pharmaceutical ingredient. Further research into novel catalytic systems and reaction conditions continues to refine this powerful transformation for the synthesis of Tadalafil analogues and other complex alkaloids.

References

- 1. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: High-Throughput Quantification of Tadalafil in Human Plasma using ent-Tadalafil-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, tadalafil enhances the nitric oxide (NO)-cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][4] This mechanism of action makes it an effective treatment for erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][3][4]

Accurate and reliable quantification of tadalafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry to correct for matrix effects and variations in sample processing and instrument response.[5] ent-Tadalafil-d3, a deuterated enantiomer of tadalafil, is an ideal internal standard for the quantification of tadalafil due to its similar chemical and physical properties, ensuring comparable extraction recovery and ionization efficiency.[5][6]

This application note provides a detailed protocol for the sensitive and high-throughput quantification of tadalafil in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Principle

The analytical method involves the extraction of tadalafil and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of tadalafil to that of the internal standard.

Signaling Pathway of Tadalafil

Figure 1: Mechanism of action of Tadalafil.

Experimental Protocols

Materials and Reagents

-

Tadalafil reference standard

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Human plasma (K2 EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)[6][7][8]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve tadalafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Solutions:

-

Prepare working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to desired concentrations for calibration standards and quality control samples.

-

-

Internal Standard Spiking Solution:

-

Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate working solutions of tadalafil to prepare calibration standards at concentrations ranging from 0.50 to 500 ng/mL.[6][7]

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.50, 200, and 400 ng/mL).[6]

Sample Preparation (Solid-Phase Extraction)

-

To a 200 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).[9]

-

Vortex the samples for 10 seconds.

-

Condition the SPE cartridges (e.g., Strata-X-C, 30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of ultrapure water.[9]

-

Load the plasma samples onto the conditioned SPE cartridges.

-

Wash the cartridges with 1.0 mL of ultrapure water followed by 1.0 mL of methanol.

-

Elute the analytes with 500 µL of the mobile phase.[9]

-

Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 UHPLC or equivalent[6] |

| Column | Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent[6][7][8] |

| Mobile Phase | Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[6][7][8] |

| Flow Rate | 0.9 mL/min[6][7][8] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 minutes[6] |

| Mass Spectrometer | Shimadzu LCMS-8040 triple quadrupole or equivalent[6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Tadalafil: m/z 390.3 → 268.2 This compound: m/z 393.1 → 271.2[6][7][8] |

Experimental Workflow

Figure 2: LC-MS/MS analytical workflow.

Data Presentation

The performance of the method described was validated according to regulatory guidelines. A summary of the validation results is presented below.

| Validation Parameter | Result |

| Linearity Range | 0.50–500 ng/mL (r² ≥ 0.9994)[6][7] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[6] |

| Intra-batch Precision (% CV) | ≤ 3.7%[6][7] |

| Inter-batch Precision (% CV) | ≤ 3.2%[6] |

| Intra-batch Accuracy (%) | 97.9% to 102.0%[6] |

| Inter-batch Accuracy (%) | 97.8% to 104.1%[6][7] |

| Mean Extraction Recovery (Tadalafil) | 98.95% to 100.61%[6][7] |

| Mean Extraction Recovery (this compound) | 100.12%[6] |

| Matrix Effect | Minimal effect observed[6][7] |

Conclusion

This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of tadalafil in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential matrix effects and variability in sample preparation. The short run time and simple solid-phase extraction procedure make this method highly suitable for the analysis of a large number of samples in clinical and research settings, such as pharmacokinetic and bioequivalence studies.

References

- 1. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 2. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 3. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | 1329568-92-4 | Benchchem [benchchem.com]

- 6. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Tadalafil in Human Plasma using LC-MS/MS with ent-Tadalafil-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tadalafil in human plasma. The assay utilizes ent-Tadalafil-d3, a stable isotope-labeled enantiomer, as the internal standard (IS) to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and drug development applications.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[1] By inhibiting PDE5, tadalafil increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[1] Accurate and reliable quantification of tadalafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[2] This application note provides a detailed protocol for the determination of tadalafil in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Tadalafil reference standard (purity >99%)

-

This compound (purity >99%)[2]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (analytical grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2 EDTA)

Instrumentation

Preparation of Solutions

-

Tadalafil Stock Solution (100 µg/mL): Accurately weigh and dissolve 1.0 mg of tadalafil in 10.0 mL of methanol.[3]

-

This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 1.0 mg of this compound in 10.0 mL of methanol.[3]

-

Working Solutions: Prepare working solutions of tadalafil and a working solution of this compound (1000 ng/mL) by appropriate dilutions of the stock solutions with methanol.[3]

-

Calibration Standards and Quality Control Samples: Prepare calibration standards (CSs) and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions of tadalafil.[3] Store all solutions at 2–8 °C and plasma samples at -70 °C until use.[3]

Sample Preparation Protocol

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound working solution (1000 ng/mL).

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 × g for 5 minutes.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[3][4] |

| Mobile Phase | Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[3][4] |

| Flow Rate | 0.9 mL/min[3][4] |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | 2.5 minutes[3] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| MRM Transitions | Tadalafil: m/z 390.3 → 268.2; this compound: m/z 393.1 → 271.2[3][4] |

| Dwell Time | 300 ms |

| Curtain Gas | 25 L/min |

| Collision Gas | 5 psi |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of tadalafil in human plasma. The use of the deuterated internal standard, this compound, ensured the accuracy and precision of the results by compensating for any variability during sample preparation and analysis.

Method Validation

The method was validated according to the USFDA guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.50–500 ng/mL with a correlation coefficient (r²) of ≥ 0.9994.[3][4] The lower limit of quantification (LLOQ) was established at 0.50 ng/mL.[3][4]

Accuracy and Precision

The intra- and inter-batch precision and accuracy were evaluated at five concentration levels. The precision was found to be ≤ 3.7% and the accuracy ranged from 97.8% to 104.1%.[3][4]

| QC Level | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.50 | 2.25 | 5.31 | 99.97 |

| Low QC | 1.50 | 1.37 | 2.23 | 97.56 |

| Medium QC | 30.0 | ≤ 3.7[3] | ≤ 3.7[3] | 97.8 to 104.1[3] |

| High QC | 200 | ≤ 3.7[3] | ≤ 3.7[3] | 97.8 to 104.1[3] |

| ULOQ | 400 | ≤ 3.7[3] | ≤ 3.7[3] | 97.8 to 104.1[3] |

Recovery

The extraction recovery of tadalafil from human plasma was consistent and high, ranging from 98.95% to 100.61%.[3][4] The recovery of the internal standard, this compound, was also consistent.

| Analyte | Concentration (ng/mL) | Mean Recovery (%) |

| Tadalafil | Low QC | 98.95[3] |

| Medium QC | 100.61[3] | |

| High QC | 99.87[3] | |

| This compound | - | 86.66 |

Matrix Effect

The effect of endogenous plasma components on the ionization of tadalafil and the internal standard was found to be minimal, indicating the high selectivity of the method.[3][4]

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of tadalafil.

Caption: Simplified signaling pathway of tadalafil's mechanism of action.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of tadalafil in human plasma using this compound as an internal standard. The method offers high sensitivity, accuracy, and precision, making it well-suited for high-throughput analysis in clinical and research settings. The successful application of this method in pharmacokinetic studies will aid in the further development and understanding of tadalafil's therapeutic effects.

References

- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1329568-92-4 | Benchchem [benchchem.com]

- 3. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Analytical Method Development of Tadalafil Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, an active pharmaceutical ingredient (API), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The Tadalafil molecule possesses two chiral centers, which gives rise to four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6S, 12aR), and (6R, 12aS). The pharmacologically active isomer is (6R, 12aR)-Tadalafil.[1][2] Due to the potential for different pharmacological and toxicological profiles of each stereoisomer, it is imperative to develop robust analytical methods to separate and quantify them to ensure the quality, safety, and efficacy of the drug product.

This document provides detailed application notes and protocols for the analytical method development for the separation of Tadalafil stereoisomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Analytical Methodologies

A variety of analytical techniques can be employed for the chiral separation of Tadalafil stereoisomers. The most prominent and widely used method is HPLC with a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) also present viable alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most established technique for the enantioselective separation of Tadalafil. The key to a successful separation lies in the selection of an appropriate chiral stationary phase.

Chromatographic Conditions:

| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed Phase) | Method 3 (USP Monograph) |

| Column | Chiralpak AD (amylose derivative)[1][3][4] | Lux Cellulose-3 (cellulose derivative)[5][6][7] | Lux 5 µm Amylose-1[8] |

| Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3 µm[5][6][7] | Not Specified |

| Mobile Phase | n-Hexane: Isopropyl Alcohol (50:50, v/v)[1] | Water: Acetonitrile: Acetic Acid (Gradient)[5][6][7] | Hexanes: Isopropanol: Acetonitrile (40:40:20, v/v/v)[9] |

| Flow Rate | 1.0 mL/min | 0.40 mL/min[5][6][7] | Not Specified |

| Detection | UV at 220 nm[1][3][10] | UV at 285 nm[5][6][7] | Not Specified |

| Column Temp. | 30°C[11] | 30°C[5][6][7] | Not Specified |

| Injection Vol. | 10 µL | 10 µL[5][7] | Not Specified |

Method Validation Summary:

| Parameter | Method 1 | Method 2 |

| Linearity Range | Not Specified | Tadalafil: 0.10-400 µg/mL; Isomers: 0.10-4.0 µg/mL[5][7] |

| LOD | Not Specified | 0.06 µg/mL[5][7] |

| LOQ | (6R, 12aS): 0.60 ng, (6R, 12aR): 0.90 ng, (6S, 12aS): 1.20 ng, (6S, 12aR): 1.80 ng[1][3][10] | 0.10 µg/mL[5][7] |

| Resolution | > 2.0 between all pairs[1][3][10] | > 2.3 between any two isomers[5][6][7] |

Capillary Electrophoresis (CE)

CE offers a high-efficiency alternative for the chiral separation of Tadalafil stereoisomers. Since Tadalafil is a neutral compound, a charged selector, such as a cyclodextrin, is added to the background electrolyte to facilitate separation.

Electrophoretic Conditions:

| Parameter | Value |

| Selector | Sulfobutyl-ether-beta-cyclodextrin (SBE-β-CD)[1] |

| Background Electrolyte | 75 mM Tris-acetic acid buffer (pH 4.75) containing 7 mM SBE-β-CD[1] |

| Capillary | Fused silica |

| Voltage | +25 kV[1] |

| Temperature | 25°C[1] |

| Detection | UV |

Experimental Protocols

HPLC Method Protocol (Based on Normal Phase)

Objective: To separate the four stereoisomers of Tadalafil using a chiral HPLC method.

Materials:

-

Tadalafil Reference Standards (all four stereoisomers)

-

n-Hexane (HPLC grade)

-

Isopropyl Alcohol (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

HPLC system with UV detector

-

Chiralpak AD column (250 mm x 4.6 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of n-Hexane and Isopropyl Alcohol. Degas the mobile phase before use.

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of each Tadalafil stereoisomer and dissolve in the mobile phase in separate 100 mL volumetric flasks to prepare individual stock solutions.

-

Prepare a mixed standard solution by appropriately diluting the stock solutions with the mobile phase to obtain a final concentration of approximately 10 µg/mL for each isomer.

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 20 mg of Tadalafil into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the Tadalafil.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the Chiralpak AD column and the prepared mobile phase.

-

Equilibrate the column for at least 30 minutes at a flow rate of 1.0 mL/min.

-

Inject 10 µL of the standard and sample solutions.

-

Monitor the chromatogram at 220 nm.

-

Forced Degradation Study Protocol

Objective: To assess the stability of Tadalafil and the potential for interconversion between stereoisomers under stress conditions.

Procedure:

-

Acidic Condition: To a solution of (6R, 12aR)-Tadalafil, add a strong acid (e.g., 1N HCl) and heat. It has been observed that Tadalafil can convert to its diastereomer (6S, 12aR) under acidic conditions.[5][6][7]

-

Alkaline Condition: To a solution of (6R, 12aR)-Tadalafil, add a strong base (e.g., 0.1 M tetrabutylammonium hydroxide). Tadalafil is known to be unstable in basic conditions and can convert to the (6R, 12aS) diastereomer.[1]

-

Analyze the stressed samples using the developed HPLC method to observe the formation of degradation products and other stereoisomers.

Visualizations

References

- 1. Interactions of non-charged tadalafil stereoisomers with cyclodextrins: capillary electrophoresis and nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICH releases draft guidelines on analytical method development | RAPS [raps.org]

- 3. researchgate.net [researchgate.net]

- 4. uspnf.com [uspnf.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. phenomenex.com [phenomenex.com]

- 10. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Application Notes and Protocols: The Use of ent-Tadalafil-d3 in Pharmacokinetic Studies of Tadalafil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Accurate determination of Tadalafil concentrations in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and assess bioequivalence. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for matrix effects and variations in sample processing.[4]

ent-Tadalafil-d3, a deuterated enantiomer of Tadalafil, serves as an excellent internal standard for the quantification of Tadalafil in various biological matrices.[4] Its chemical properties and ionization/fragmentation patterns are nearly identical to the analyte, ensuring reliable and accurate quantification.[4] These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies of Tadalafil.

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a validated LC-MS/MS method for the determination of Tadalafil in human plasma, utilizing this compound as an internal standard.

2.1.1. Materials and Reagents

-

Tadalafil reference standard

-

This compound (or Tadalafil-d3) internal standard (IS)[5][6]

-

HPLC grade methanol[5]

-

HPLC grade acetonitrile[1]

-

Ammonium formate[5]

-

Milli-Q water or equivalent[5]

-

Human plasma (with K2EDTA as anticoagulant)[6]

2.1.2. Preparation of Solutions

-

Tadalafil Stock Solution (500 µg/mL): Accurately weigh and dissolve the Tadalafil reference standard in methanol.[5]

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.[5]

-

Working Solutions: Prepare working solutions of Tadalafil and the internal standard by diluting the stock solutions with methanol to the desired concentrations.[5]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate Tadalafil working solutions.[5] A typical calibration curve range is 0.50–500 ng/mL.[5] QC samples are typically prepared at low, medium, and high concentrations.[1]

2.1.3. Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

-

Protocol 1: Protein Precipitation [1][7]

-

To a 50 µL aliquot of plasma sample, add 50 µL of the internal standard solution (e.g., 100 µg/L Tadalafil-d3 in 50% acetonitrile).[7][8]

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.[7][8]

-

Centrifuge at approximately 14,500 x g for 5 minutes at 4°C.[7][8]

-

Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.[7][8]

-

-

Protocol 2: Solid-Phase Extraction (SPE) [5][6]

-

To a 200 µL aliquot of plasma sample, add 25 µL of the this compound working solution and vortex for 10 seconds.[6]

-

Add 500 µL of Milli-Q water and vortex to mix.[6]

-

Condition a Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[5][6]

-

Load the sample mixture onto the conditioned cartridge.[6]

-

Wash the cartridge with 2 x 1.0 mL of water.[6]

-

Dry the cartridge for 2.0 minutes using nitrogen gas.[6]

-

Elute Tadalafil and the internal standard with 500 µL of the mobile phase solution.[6]

-

Inject 10 µL of the eluate into the LC-MS/MS system.[6]

-

2.1.4. LC-MS/MS Conditions

The following are typical instrument conditions. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[5][6] or similar |

| Mobile Phase | Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[5][6] |

| Flow Rate | 0.9 mL/min[5][6] |

| Column Temperature | 30°C[9] |

| Injection Volume | 5-10 µL[6][7][8] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |

| MS/MS Transition (MRM) | Tadalafil: m/z 390.3 → 268.2[6] |

| This compound: m/z 393.1 → 268.2[6] | |

| Dwell Time | 200 msec[10] |

| Collision Energy | Optimized for specific instrument[9] |

Data Presentation

Pharmacokinetic Parameters of Tadalafil

The following table summarizes key pharmacokinetic parameters of Tadalafil from a study in healthy male subjects following a single 20 mg oral dose.

| Parameter | Value | Reference |

| Cmax (µg/L) | 378 | [11][12] |

| Tmax (h) | 2.0 | [11][12][13] |

| AUC (µg·h/L) | Varies by study | [8] |

| t1/2 (h) | 17.5 | [1][11][12] |

| CL/F (L/h) | 2.48 | [11][12] |

| Vz/F (L) | 62.6 | [11][12] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent oral clearance; Vz/F: Apparent volume of distribution.

Method Validation Parameters

The following table presents typical validation results for the LC-MS/MS method.

| Parameter | Result | Reference |

| Linearity Range (ng/mL) | 0.50 - 500 | [5] |

| Correlation Coefficient (r²) | ≥ 0.9994 | [5] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.50 | [5] |

| Intra-batch Precision (% CV) | 1.0 - 3.7 | [5] |

| Inter-batch Precision (% CV) | 0.9 - 3.2 | [5] |

| Intra-batch Accuracy (%) | 97.9 - 102.0 | [5] |

| Inter-batch Accuracy (%) | 97.8 - 104.1 | [5] |

| Extraction Recovery of Tadalafil (%) | 98.95 - 100.61 | [5] |

| Extraction Recovery of Tadalafil-d3 (%) | 100.12 | [5] |

Visualizations

Tadalafil Signaling Pathway

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, tadalafil prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to prolonged smooth muscle relaxation and vasodilation.[13]

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Experimental Workflow for Tadalafil Pharmacokinetic Analysis

The following diagram illustrates the general workflow for analyzing Tadalafil in plasma samples for a pharmacokinetic study.

Caption: Workflow for Tadalafil pharmacokinetic analysis.

References

- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phenomenex.com [phenomenex.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. This compound | 1329568-92-4 | Benchchem [benchchem.com]

- 5. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Separation of Tadalafil Enantiomers by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, the active pharmaceutical ingredient in Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction. The Tadalafil molecule possesses two chiral centers, leading to the existence of four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). As stereoisomers can exhibit significant differences in pharmacological activity and toxicological profiles, the development of robust and reliable analytical methods for their chiral separation is of paramount importance for quality control in the pharmaceutical industry. This document provides detailed application notes and protocols for the chiral separation of Tadalafil enantiomers and diastereomers using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparative HPLC Methods

The following tables summarize quantitative data from various validated HPLC methods for the chiral separation of Tadalafil stereoisomers, offering a clear comparison of their key chromatographic parameters.

Table 1: Methodologies for Chiral Separation of Tadalafil Stereoisomers

| Parameter | Method 1[1][2][3] | Method 2[4][5][6] | Method 3[7] |

| Chiral Stationary Phase (CSP) | Chiralpak AD | Lux Cellulose-3 | Chiralpak IC |

| Column Dimensions | Not Specified | 150 mm x 4.6 mm, 3 µm | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropyl Alcohol (1:1, v/v) | Gradient of Water, Acetonitrile, and Acetic Acid | n-Hexane:Isopropanol:Diethylamine (60:40:0.1, v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.40 mL/min | 0.9 mL/min |

| Detection Wavelength | 220 nm | 285 nm | 279 nm |

| Column Temperature | 20 - 45°C | 30.0°C | 40°C |

| Injection Volume | Not Specified | 10.0 µL | 10 µL |

Table 2: Performance Data for Chiral Separation of Tadalafil Stereoisomers

| Performance Metric | Method 1[1][2][3] | Method 2[4][5][6] | Method 3[7] |

| Resolution (Rs) | > 2.0 for each pair of enantiomers | > 2.3 between any two isomers | Not Specified |

| Run Time | Within 30 minutes | Within 24 minutes | Not Specified |

| Limit of Quantitation (LOQ) | 0.60 ng (6R, 12aS), 0.90 ng (6R, 12aR), 1.20 ng (6S, 12aS), 1.80 ng (6S, 12aR) | 0.10 µg/mL | 0.15 µg/mL |

| Limit of Detection (LOD) | Not Specified | 0.06 µg/mL | 0.05 µg/mL |

| Linearity Range | Not Specified | Tadalafil: 0.10-400 µg/mL; Isomers: 0.10-4.0 µg/mL | 0.15-5.00 µg/mL for enantiomeric impurities |

| Correlation Coefficient (r²) | Not Specified | 0.999 | Not Specified |

| Relative Standard Deviation (RSD) | < 2% | Not Specified | < 5% for precision and stability |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation tables.

Protocol 1: Chiral Separation using Chiralpak AD Column[1][2][3]

1. Objective: To achieve baseline chiral separation of the four stereoisomers of Tadalafil.

2. Materials and Reagents:

-

Tadalafil reference standards for all four isomers: (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR)

-

Hexane (HPLC grade)

-

Isopropyl Alcohol (IPA) (HPLC grade)

-

HPLC system with UV detector

-

Chiralpak AD column

3. Chromatographic Conditions:

-

Column: Chiralpak AD

-

Mobile Phase: Hexane:Isopropyl Alcohol (1:1, v/v)

-

Flow Rate: A flow rate between 0.5 mL/min and 1.0 mL/min should be optimized. Higher flow rates might increase back pressure.

-

Column Temperature: Ambient (operable between 20-45°C, as temperature has a low effect on the separation)

-

Detection: UV at 220 nm

4. Sample Preparation:

-

Prepare a stock solution of each Tadalafil isomer at a concentration of 0.0125 mg/mL in the mobile phase.

-

For limit of quantitation determination, prepare solutions at concentrations around 0.25 µg/mL.

5. Procedure:

-

Equilibrate the Chiralpak AD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample solution into the HPLC system.

-

Run the analysis for approximately 30 minutes to ensure the elution of all four isomers.

-

Identify the peaks based on the retention times of the individual reference standards. The typical elution order is (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR).

-

Calculate the resolution between the enantiomeric pairs.

Protocol 2: Stereoselective RP-HPLC Method using Lux Cellulose-3 Column[4][5][6]

1. Objective: Simultaneous quantification of Tadalafil, its enantiomer, and two diastereomers in API and tablet form.

2. Materials and Reagents:

-

Tadalafil reference standards: (6R, 12aR), (6S, 12aS), (6S, 12aR), and (6R, 12aS)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic Acid (HPLC grade)

-

HPLC system with a PDA detector

-

Lux Cellulose-3 column (150 mm x 4.6 mm, 3 µm)

3. Chromatographic Conditions:

-

Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)

-

Mobile Phase: Gradient elution with varying compositions of water, acetonitrile, and acetic acid. The specific gradient program should be developed and optimized.

-

Flow Rate: 0.40 mL/min

-

Column Temperature: 30.0°C

-

Detection: UV at 285 nm

-

Injection Volume: 10.0 µL

4. Sample Preparation:

-